Isopropyl N-(2-methoxyphenyl)carbamate

Description

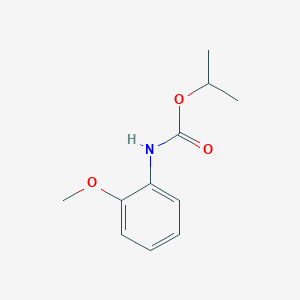

Isopropyl N-(2-methoxyphenyl)carbamate is a synthetic carbamate compound characterized by a 2-methoxyphenyl substituent attached to the carbamate group. Carbamates are widely used in agriculture as herbicides, sprout inhibitors, and growth regulators due to their ability to interfere with cellular processes such as mitosis and respiration . The 2-methoxy substitution likely influences its physicochemical properties (e.g., solubility, photostability) and biological activity compared to analogs with chloro, nitro, or unsubstituted phenyl groups.

Properties

CAS No. |

67648-18-4 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

propan-2-yl N-(2-methoxyphenyl)carbamate |

InChI |

InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) |

InChI Key |

HACJXSGWCAADTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(2-methoxyphenyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

The major products formed from these reactions include various carbamate and amine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Isopropyl N-(2-methoxyphenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a growth regulator by interfering with the normal metabolic processes of plants. The compound binds to specific enzymes and receptors, altering their activity and leading to changes in growth patterns .

Comparison with Similar Compounds

Structural and Functional Differences

The biological and environmental behaviors of phenylcarbamates are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Phenylcarbamate Derivatives

Key Findings from Comparative Studies

Substituent Effects on Efficacy: Chlorpropham (CIPC): The 3-chloro group enhances lipophilicity, improving adsorption to potato surfaces and prolonging sprout inhibition . However, this substitution also correlates with mitochondrial toxicity in non-target organisms . Methoxy vs. Nitro Groups: Methoxy’s electron-donating nature may reduce photodegradation rates compared to nitro-substituted carbamates, which undergo photo-Fries rearrangement or mineralization under UV light .

Toxicity and Environmental Impact :

- Chlorpropham exhibits chronic hepatotoxicity in rats, with studies showing mitochondrial dysfunction at sublethal doses . In contrast, unsubstituted phenylcarbamates (e.g., O-isopropyl N-phenyl carbamate) primarily affect plant mitosis without significant mammalian toxicity .

- Environmental persistence varies: Chlorpropham degrades faster in water (half-life <7 days) due to photolysis, whereas methoxy-substituted analogs may persist longer in soil due to reduced hydrolysis rates .

Residue Management: Chlorpropham residues in potatoes are managed via HPLC monitoring, with post-treatment levels (<30 mg/kg) complying with safety standards . Methoxy-substituted carbamates would require similar residue tracking, though their degradation metabolites (e.g., methoxyphenol derivatives) need characterization .

Q & A

Q. Basic

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for separation and quantification, achieving detection limits of 0.1–0.5 ppm.

- Gas chromatography-mass spectrometry (GC-MS) provides confirmatory analysis, especially for degradation products.

- Solid-phase extraction (SPE) using C18 cartridges pre-concentrates analytes from water or soil extracts. Validation follows EPA guidelines for recovery rates (80–120%) and precision (RSD < 15%) .

What experimental approaches resolve contradictions in reported metabolic pathways across different model systems?

Advanced

Contradictions arise from species-specific enzyme expression (e.g., CYP2C9 in humans vs. CYP2C11 in rats). Methodologies include:

- Knockout/knockin animal models to isolate metabolic contributions of specific enzymes.

- Recombinant enzyme assays to compare substrate specificity and kinetics.

- Computational docking simulations (e.g., AutoDock Vina) to predict binding affinities of intermediates to CYP isoforms. Cross-referencing with in vivo metabolite profiles reduces ambiguity .

How can researchers assess the stability of this compound under varying environmental conditions?

Q. Basic

- Hydrolysis studies : Incubate the compound in buffers (pH 3–10) at 25–50°C, sampling at intervals for HPLC analysis. Degradation follows pseudo-first-order kinetics, with half-lives calculated from slope (−k).

- Photolysis assays : Expose solutions to UV light (λ = 254–365 nm) and monitor degradation via GC-MS. Dark controls isolate thermal vs. photolytic effects.

- Soil microcosms : Analyze aerobic/anaerobic degradation using 14C-labeled compound and scintillation counting .

What structural features influence its enzyme inhibition efficacy, and how can structure-activity relationships (SAR) be elucidated?

Advanced

The carbamate group’s electrophilicity enables covalent binding to serine hydrolases (e.g., acetylcholinesterase). SAR studies involve:

- Analog synthesis : Modify substituents on the phenyl ring (e.g., chloro, methoxy) and isopropyl chain.

- Enzyme kinetics : Measure IC50 values and inhibition constants (Ki) using Ellman’s assay for cholinesterases.

- X-ray crystallography : Resolve inhibitor-enzyme complexes to identify critical hydrogen bonds and steric interactions. QSAR models (e.g., CoMFA) predict bioactivity based on electronic and steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.